(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Overview
Description
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C5H8N2OS It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, a group to which this compound belongs, have been reported to exhibit potent antimicrobial activity . Therefore, it’s plausible that the compound interacts with targets that are crucial for the survival and proliferation of microorganisms.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets through various mechanisms, potentially leading to the inhibition of essential microbial processes .
Biochemical Pathways
Given its potential antimicrobial activity, it’s likely that the compound interferes with pathways essential for microbial growth and survival .
Pharmacokinetics
The compound’s molecular weight of 14419 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Given its potential antimicrobial activity, it’s likely that the compound leads to the inhibition of microbial growth and proliferation .
Biochemical Analysis
Biochemical Properties
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of microbial growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses . These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These long-term effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of ethyl hydrazinecarbothioamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that thiadiazole derivatives, including (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol, possess anticancer and anti-inflammatory activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: Similar in structure but contains a thiol group instead of a hydroxyl group.
5-Methyl-1,3,4-thiadiazol-2-yl)methanol: Similar but with a methyl group instead of an ethyl group.
1,3,4-Thiadiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group
Uniqueness
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZNJEVCIPDIME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284196 | |
Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330755-51-5 | |
Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330755-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2-methanol, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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